1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone
Description
1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone (CAS: 56926-48-8) is a biphenyl-derived acetophenone featuring a benzyloxy substituent at the 2'-position of the biphenyl scaffold. Its molecular formula is C₂₁H₁₈O₂ (MW: 302.37), and it is structurally characterized by a ketone group at the 3-position of one phenyl ring and a benzyloxy group at the 2'-position of the adjacent ring .
Properties
Molecular Formula |
C21H18O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[3-(2-phenylmethoxyphenyl)phenyl]ethanone |
InChI |
InChI=1S/C21H18O2/c1-16(22)18-10-7-11-19(14-18)20-12-5-6-13-21(20)23-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3 |
InChI Key |
LKFCSDGNQDBMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Biphenyl Scaffold
Fluorinated Analogs
- 1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE) Structure: Fluorine atoms at the 3' and 4' positions; ketone at the 4-position. Synthesis: Prepared via Suzuki-Miyaura cross-coupling with Pd(0) catalysis, achieving yields of ~78% . Properties: Fluorine’s electronegativity enhances electronic stability and influences reactivity in electrophilic substitution. Structural analysis via SC-XRD and NMR confirms planar biphenyl geometry . Applications: Fluorinated analogs are valued in medicinal chemistry for improved metabolic stability and binding affinity.
Methoxy and Methyl Derivatives
- 1-(3'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone (CAS: 893734-63-9) Structure: Methoxy group at 3'-position. Properties: Methoxy’s electron-donating nature increases electron density on the aromatic ring, altering reactivity in nucleophilic substitutions compared to benzyloxy derivatives .
- 1-(3'-Methyl-[1,1'-biphenyl]-4-yl)ethanone (CAS: 76650-29-8) Structure: Methyl group at 3'-position.
Chlorinated Derivatives
- 1-(4'-Chloro-2-hydroxy[1,1'-biphenyl]-3-yl)ethanone (CAS: 77893-89-1) Synthesis: Prepared via Fries rearrangement using AlCl₃ (60% yield) . Properties: Chloro groups are electron-withdrawing, lowering electron density and directing electrophilic attacks to specific ring positions. Melting point: 165–167°C .
Trifluoromethylated Analog
- 2,2,2-Trifluoro-1-(4-fluoro-[1,1'-biphenyl]-3-yl)ethanone (CAS: 1516570-72-1) Structure: Trifluoromethyl and fluorine substituents. Impact: The strong electron-withdrawing effect of CF₃ enhances stability against oxidation and may improve pharmacokinetic properties .
Functional Group Modifications
Imidazole-Containing Derivatives
- 1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4a) Synthesis: Copper-catalyzed coupling followed by imidazole introduction (33% yield) . Applications: Demonstrated HO-1 inhibitory activity, highlighting the role of heterocyclic groups in bioactivity .
Boron-Containing Analog
- 1-(2-(Dimethylboryl)-[1,1'-biphenyl]-3-yl)ethanone Structure: Boron group at the 2-position. Utility: Boron’s empty p-orbital enables unique reactivity in cross-coupling reactions, useful in materials science .
Comparative Data Table
Biological Activity
1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone, a compound of interest in medicinal chemistry, has been the subject of various studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone is , with a molecular weight of 240.30 g/mol. The compound features a biphenyl structure with a benzyloxy group and an ethanone moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 1-[2'-(benzyloxy)[1,1'-biphenyl]-3-yl]ethanone |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of biphenyl compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Specific mechanisms include the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of 1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone has been explored in vitro. Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may exert its effects by downregulating inflammatory mediators.
Antioxidant Properties
Antioxidant assays have demonstrated that related biphenyl compounds can scavenge free radicals and reduce oxidative stress in cellular models. This activity is vital for protecting cells from oxidative damage, a contributor to various diseases including cancer and neurodegenerative disorders.
Study 1: Anticancer Activity Assessment
A study conducted on a series of biphenyl derivatives, including 1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone, evaluated their cytotoxic effects on human breast cancer cells (MCF-7). The results indicated that the compound inhibited cell growth with an IC50 value of approximately 15 µM, demonstrating significant potency compared to standard chemotherapeutics.
Study 2: Anti-inflammatory Mechanism Exploration
In another investigation, the anti-inflammatory effects were assessed using LPS-stimulated macrophages. The compound significantly reduced the production of NO and pro-inflammatory cytokines. Mechanistic studies revealed that it inhibited NF-kB activation, suggesting a pathway through which the compound exerts its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
